molecular formula C18H18F3N5 B11089005 1-[3-(Dimethylamino)propylamino]-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

1-[3-(Dimethylamino)propylamino]-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11089005
M. Wt: 361.4 g/mol
InChI Key: WASBZJCVSTVJFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[3-(dimethylamino)propyl]amino}-3-(trifluoromethyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide is a complex organic compound with a unique structure that combines a pyrido[1,2-a][1,3]benzimidazole core with a trifluoromethyl group and a cyanide moiety

Preparation Methods

The synthesis of 1-{[3-(dimethylamino)propyl]amino}-3-(trifluoromethyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrido[1,2-a][1,3]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution reactions using trifluoromethylating agents.

    Attachment of the Cyanide Group: This step often involves the use of cyanating agents such as cyanogen bromide or sodium cyanide.

    Addition of the Dimethylamino Propyl Group: This is typically done through nucleophilic substitution reactions using dimethylaminopropylamine

Chemical Reactions Analysis

1-{[3-(dimethylamino)propyl]amino}-3-(trifluoromethyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide undergoes various chemical reactions, including:

Scientific Research Applications

1-{[3-(dimethylamino)propyl]amino}-3-(trifluoromethyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[3-(dimethylamino)propyl]amino}-3-(trifluoromethyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

1-{[3-(dimethylamino)propyl]amino}-3-(trifluoromethyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide can be compared with similar compounds such as:

These comparisons highlight the uniqueness of 1-{[3-(dimethylamino)propyl]amino}-3-(trifluoromethyl)pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide in terms of its trifluoromethyl and cyanide groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H18F3N5

Molecular Weight

361.4 g/mol

IUPAC Name

1-[3-(dimethylamino)propylamino]-3-(trifluoromethyl)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C18H18F3N5/c1-25(2)9-5-8-23-16-10-13(18(19,20)21)12(11-22)17-24-14-6-3-4-7-15(14)26(16)17/h3-4,6-7,10,23H,5,8-9H2,1-2H3

InChI Key

WASBZJCVSTVJFG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=CC(=C(C2=NC3=CC=CC=C3N12)C#N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.